molecular formula C14H20O3 B12653834 2-Benzyldimethyl-1,3,6-trioxocane CAS No. 94031-10-4

2-Benzyldimethyl-1,3,6-trioxocane

Cat. No.: B12653834
CAS No.: 94031-10-4
M. Wt: 236.31 g/mol
InChI Key: ACVDLWXRXPUURG-UHFFFAOYSA-N
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Description

2-Benzyldimethyl-1,3,6-trioxocane is an 8-membered cyclic ether featuring a trioxocane backbone with benzyl and methyl substituents at the 2-position. These compounds share a common trioxocane core but differ in substituent groups, which significantly influence their chemical reactivity, polymerization behavior, and applications .

Properties

CAS No.

94031-10-4

Molecular Formula

C14H20O3

Molecular Weight

236.31 g/mol

IUPAC Name

2-benzyl-2,4-dimethyl-1,3,6-trioxocane

InChI

InChI=1S/C14H20O3/c1-12-11-15-8-9-16-14(2,17-12)10-13-6-4-3-5-7-13/h3-7,12H,8-11H2,1-2H3

InChI Key

ACVDLWXRXPUURG-UHFFFAOYSA-N

Canonical SMILES

CC1COCCOC(O1)(C)CC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzyldimethyl-1,3,6-trioxocane typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of benzyl chloride with dimethylamine in the presence of a base, followed by cyclization with formaldehyde to form the trioxocane ring . The reaction conditions often require an inert atmosphere and specific temperature control to ensure the desired product yield.

Industrial Production Methods

Industrial production of 2-Benzyldimethyl-1,3,6-trioxocane may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. This includes the use of continuous flow reactors and automated systems to maintain precise reaction conditions .

Chemical Reactions Analysis

Types of Reactions

2-Benzyldimethyl-1,3,6-trioxocane undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Nucleophiles like halides, amines, under basic or acidic conditions.

Major Products Formed

Mechanism of Action

The mechanism of action of 2-Benzyldimethyl-1,3,6-trioxocane involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity . The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Thermodynamic Properties

The thermodynamic parameters (activation enthalpy ΔH‡ and entropy ΔS‡) of cyclic ethers during ring-opening polymerization (ROP) are critical for understanding their reactivity. provides data for several trioxocane derivatives:

Compound Ring Size ΔH‡ (kJ/mol) ΔS‡ (J/mol·K)
1,3-Dioxocane 8 18.3
1,3,6-Trioxocane 8 13.0 21.3
2-n-Butyl-1,3,6-trioxocane 8 7.9 16.3

Key observations:

  • Substituent Effects : Bulky substituents like the n-butyl group lower ΔH‡ and ΔS‡, indicating reduced ring strain and faster polymerization kinetics compared to unsubstituted trioxocane .
  • This would enhance thermal stability but slow polymerization rates due to steric hindrance.

Polymerization Behavior

Radical Ring-Opening Polymerization (RROP)
  • 2-Methylene-1,3,6-trioxocane (MTC): MTC undergoes RROP with styrene, achieving ~24 mol% incorporation in copolymers. However, composition drift occurs at elevated temperatures (120°C), leading to uneven monomer distribution . Recent advances utilize supercritical CO₂ as a green solvent for MTC polymerization, improving reaction efficiency and reducing environmental impact .
  • 2-Ethyldimethyl-1,3,6-trioxocane :

    • This derivative is a byproduct in polyurethane (PU) synthesis, formed via acid-catalyzed reactions of dipropylene glycol isomers. It contributes to odor in PU materials due to its low odor threshold .
  • 2-Benzyldimethyl-1,3,6-trioxocane :

    • The benzyl group’s electron-withdrawing nature and steric bulk may hinder radical initiation, requiring optimized conditions (e.g., higher initiator concentrations) compared to MTC.

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